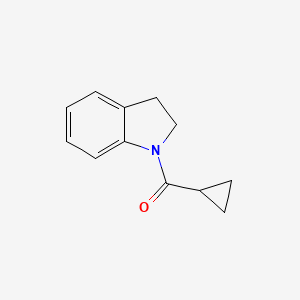

![molecular formula C12H7F3N4 B5645348 7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5645348.png)

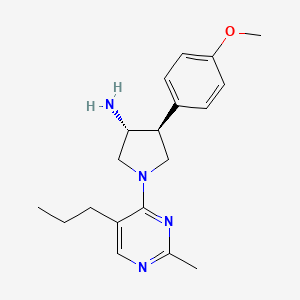

7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

货号 B5645348

分子量: 264.21 g/mol

InChI 键: GWGPTHYWHIQUGT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Microwave-Assisted Synthesis : A series of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo [4,3a] pyrimidine-6-carbonitrile derivatives were synthesized using a microwave-assisted one-pot protocol, indicating an efficient and green synthetic method for related compounds (Divate & Dhongade-Desai, 2014).

- One-Step Synthesis : Efficient one-step procedures for the synthesis of related triazolopyrimidines were developed, highlighting facile and efficient synthesis methods (Massari et al., 2017).

- One-Pot Synthesis in Ionic Liquid : An efficient one-pot synthesis of 5-(trifluoromethyl)-4,7-dihydro-7-aryl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives was performed in ionic liquid, suggesting a short synthetic route and eco-friendly approach (Li et al., 2011).

Molecular Structure Analysis

- Crystal Structures : The crystal structures of some hydrated and anhydrous derivatives were analyzed, revealing variations in N–H···N hydrogen bonding patterns influenced by substituents (Boechat et al., 2014).

Chemical Reactions and Properties

- Intramolecular Oxidative N-N Bond Formation : A novel strategy for constructing a triazolopyrimidine skeleton through metal-free oxidative N-N bond formation was demonstrated (Zheng et al., 2014).

- Substitution Reactions : Reactions with various nucleophiles and electrophiles show the versatility and reactivity of triazolopyrimidine derivatives (Tanji, Kato, & Higashino, 1991).

Physical Properties Analysis

- Solvent-Dependent Structural Differences : The molecular structure of related compounds in different crystal environments, such as dimethylformamide and monohydrate forms, indicates the impact of solvents on physical properties (Canfora et al., 2010).

Chemical Properties Analysis

- Additive Effects in Synthesis : An efficient additive was introduced for the preparation of triazolopyrimidine derivatives, emphasizing the role of additives in influencing chemical properties and yields (Khaligh et al., 2020).

- Reactions with Amino-Triazole : The synthesis of poly-substituted triazolopyrimidines through reactions with amino-triazole highlights the chemical versatility of these compounds (Zohdi, 1997).

属性

IUPAC Name |

7-phenyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N4/c13-12(14,15)10-6-9(8-4-2-1-3-5-8)19-11(18-10)16-7-17-19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGPTHYWHIQUGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![5-{2-[(4-methylphenoxy)methyl]-3-furoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5645275.png)

![8-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645292.png)

![4-{1-[4-(6-methoxypyridin-2-yl)phenyl]ethyl}morpholine](/img/structure/B5645314.png)

![N-{2-[1-(methylsulfonyl)-2-piperidinyl]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5645326.png)

![3-{1-[(1-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5645352.png)

![1-[(2-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5645369.png)

![8-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5645375.png)

![N-ethyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5645376.png)

![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645377.png)